![molecular formula C17H18ClNO2S B2740717 (5-Chloro-2-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396815-36-3](/img/structure/B2740717.png)
(5-Chloro-2-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
Cl | O—C—C—N | \ O S | C—C—C | | CH₂ CH₂
Scientific Research Applications
- Significance : The compound facilitates reductive amination reactions, which are essential in pharmaceutical and fine chemical synthesis. By enabling more sustainable processes, it contributes to green chemistry practices .
- Findings : Experimental studies have demonstrated its antioxidant activity. Molecular docking results further support its efficacy. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases .
- Observations : Metal complexes derived from this compound exhibit greater noxiousness against bacteria and fungi compared to the ligand itself. These findings highlight its potential as an antimicrobial agent .
- Context : The compound belongs to the class of thiophene derivatives, which have shown promise in drug development. Researchers investigate its pharmacological properties, including potential antibacterial and antifungal activities .
- Importance : Reductive amination is a versatile synthetic method for introducing amines into organic molecules. This compound facilitates the formation of valuable amine products .
- Potential : Researchers explore its interactions with cellular components, enzymatic processes, and potential therapeutic applications. Further studies may reveal additional biological effects .
Catalysis and Green Chemistry
Antioxidant Activity
Antimicrobial Efficacy
Thiophene Derivatives in Drug Discovery
Reductive Amination
Biological Studies
Future Directions
Given the diverse biological activities associated with indole derivatives (of which this compound is one), further investigations are warranted. Future research could explore its potential as an antiviral, anti-inflammatory, anticancer, or other pharmacologically relevant agent .
: A brief review of the biological potential of indole derivatives
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-21-15-5-4-13(18)11-14(15)17(20)19-8-6-12(7-9-19)16-3-2-10-22-16/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZDLEHULSGIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone |
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